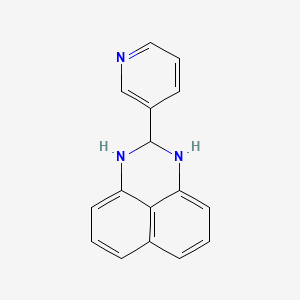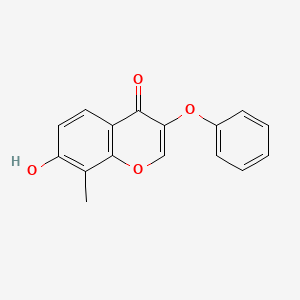
3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate: is a chemical compound with the following IUPAC name: 5,6-Dimethoxy-2-methyl-3-(3-sulfonatopropyl)benzothiazol-3-ium . Let’s break down its structure:
Structure:[CH3SO3]-C3H6N2O2S
This compound belongs to the class of benzothiazolium salts and contains both benzothiazole and sulfonate functional groups. It has interesting properties due to its aromatic ring system and charged sulfonate moiety.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-methylbenzothiazole with formaldehyde and dimethylamine, followed by methylation of the resulting intermediate. The sulfonation step introduces the sulfonate group.
Reaction Conditions:Step 1: Condensation of 2-methylbenzothiazole with formaldehyde and dimethylamine.
Step 2: Methylation of the intermediate using methyl iodide.
Step 3: Sulfonation with sulfuric acid or other sulfonating agents.
Industrial Production: Industrial production methods typically involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
化学反応の分析
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions occur at the sulfonate group.
Reduction: Reduction of the benzothiazolium ring may yield reduced derivatives.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles (e.g., hydroxide, amines) in basic conditions.
Reduction: Reducing agents (e.g., sodium borohydride).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.
科学的研究の応用
This compound finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: It may exhibit biological activity due to its aromatic and charged nature.
Medicine: Potential pharmaceutical applications, although further research is needed.
Industry: Used in dye synthesis and other chemical processes.
作用機序
The exact mechanism of action remains an area of study. It likely interacts with cellular components, affecting biochemical pathways. Further research is essential to elucidate its specific targets.
類似化合物との比較
While there are related benzothiazolium salts, the unique combination of methoxy groups, sulfonate, and methyl substituents sets 3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate apart.
Similar Compounds:Benzothiazolium salts: Other derivatives with varying substituents.
Sulfonated compounds: Similar sulfonate-containing molecules.
特性
分子式 |
C13H18NO5S2+ |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-(5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C13H17NO5S2/c1-9-14(5-4-6-21(15,16)17)10-7-11(18-2)12(19-3)8-13(10)20-9/h7-8H,4-6H2,1-3H3/p+1 |
InChIキー |
FZYBQTUSQBICMA-UHFFFAOYSA-O |
正規SMILES |
CC1=[N+](C2=CC(=C(C=C2S1)OC)OC)CCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)
![3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B11996659.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)



![N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996697.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11996704.png)
